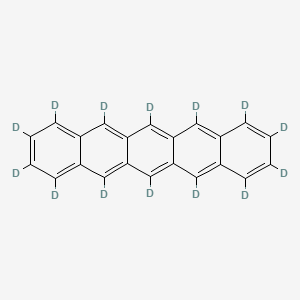

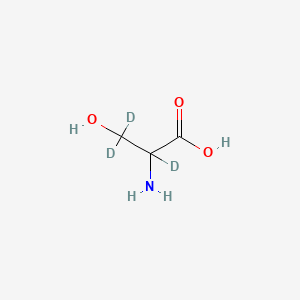

L-Asparagine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine . It is a non-essential amino acid that is formed from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS), and it is deamidated by L-asparaginase to produce L-aspartic acid and ammonia . L-Asparagine-d3 is intended for use as an internal standard for the quantification of L-asparagine by GC- or LC-MS .

Synthesis Analysis

L-Asparagine is synthesized from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS) . Bioproduction of L-Asparagine has been achieved using a dual enzyme-coupled conversion approach . Under optimal reaction conditions, a maximum yield of 11.67 g/L of L-asparagine was achieved, with an 88.43% conversion rate .

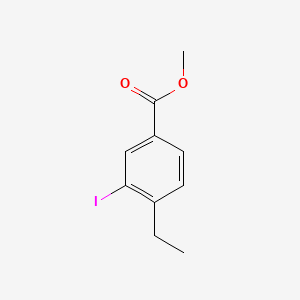

Molecular Structure Analysis

The molecular formula of L-Asparagine-d3 is C4H5D3N2O3 . Information about the three-dimensional structure of L-asparaginase from Escherichia coli and Erwinia sp. have identified residues that are essential for catalytic activity .

Chemical Reactions Analysis

L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . After the addition of asparagine, the nucleophilic threonine, located close to the active center of the protein, interacts with the carbonyl group of the amide substrate (L-Asn) to form an intermediate product of the reaction—an acyl-enzyme .

Physical And Chemical Properties Analysis

L-Asparagine-d3 is a solid substance . It is soluble in 1N HCl . The molecular weight of L-Asparagine-d3 is 153.1517 .

Mécanisme D'action

L-Asparagine-d3, like L-Asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It reverses ASNS siRNA knockdown-induced decreases in proliferation in a panel of six human cancer cell lines, indicating that both exogenous and endogenous L-asparagine promote proliferation of these cells .

Safety and Hazards

Propriétés

Numéro CAS |

14341-77-6 |

|---|---|

Formule moléculaire |

C4H8N2O3 |

Poids moléculaire |

135.137 |

Nom IUPAC |

(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |

Clé InChI |

DCXYFEDJOCDNAF-RBXBQAPRSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)N |

Synonymes |

Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

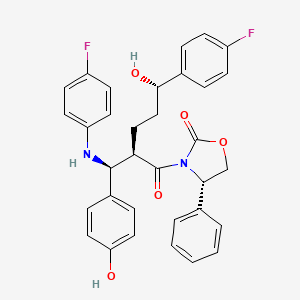

![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)